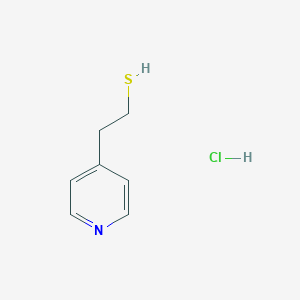

4-Pyridineethanethiol Hydrochloride

Übersicht

Beschreibung

4-Pyridineethanethiol Hydrochloride is a chemical compound with the molecular formula C7H10ClNS. It is known for its utility in organic synthesis and is often used as a reagent in various chemical reactions. The compound appears as a white to yellow crystalline solid and is soluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Pyridineethanethiol Hydrochloride can be synthesized through the reaction of 4-vinylpyridine with thiourea followed by hydrolysis. The reaction typically involves the following steps:

Reaction of 4-vinylpyridine with thiourea: This step forms an intermediate compound.

Hydrolysis: The intermediate is then hydrolyzed to yield 4-Pyridineethanethiol.

Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Pyridineethanethiol Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form corresponding thiols.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Disulfides are the major products.

Reduction: Thiols are formed.

Substitution: Substituted pyridine derivatives are the major products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Pyridineethanethiol hydrochloride is recognized for its potential therapeutic applications. Its structure allows it to participate in various biological interactions, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that compounds containing pyridine rings exhibit significant antimicrobial properties. The presence of the thiol group in 4-Pyridineethanethiol enhances its ability to interact with biological systems, potentially leading to the development of new antimicrobial agents .

- Analgesic Properties : Similar to other pyridine derivatives, 4-Pyridineethanethiol may possess analgesic effects due to its ability to modulate inflammatory pathways. Studies have shown that pyridine derivatives can inhibit cyclooxygenase enzymes, which are involved in pain and inflammation pathways .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various compounds.

- Synthesis of Complex Molecules : The compound can be utilized as a precursor in the synthesis of more complex organic molecules. Its thiol group facilitates nucleophilic substitutions and other reactions that are pivotal in organic synthesis .

- Ligand Formation : 4-Pyridineethanethiol is also used to form ligands in coordination chemistry. Its ability to coordinate with metal ions makes it valuable in synthesizing metal complexes that can be used in catalysis or as sensors .

Material Science

The unique properties of this compound have implications in material science, particularly in the development of functional materials.

- Polymer Synthesis : The compound can be grafted onto polymers to create materials with enhanced properties, such as increased conductivity or improved mechanical strength. This application is particularly relevant in developing sensors and electronic devices .

- Biosensing Applications : Research has demonstrated the potential of using 4-Pyridineethanethiol-based materials in biosensors. The thiol group allows for the immobilization of biomolecules, enhancing the sensitivity and specificity of biosensing platforms .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

- A study focusing on the synthesis of novel antimicrobial agents derived from pyridine compounds demonstrated that modifications at the thiol position significantly enhanced antibacterial activity against resistant strains .

- Another research project explored the use of 4-Pyridineethanethiol in creating electrochemical sensors for detecting heavy metals, showcasing its potential in environmental monitoring applications .

Wirkmechanismus

The mechanism of action of 4-Pyridineethanethiol Hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophiles, making it useful in coordination chemistry and catalysis. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to its reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Pyridineethanethiol Hydrochloride

- 4-Pyridylthioacetic Acid Hydrochloride

- 2-Pyridin-4-ylethanesulfonyl Chloride Hydrochloride

- Di-(2-(4-Pyridyl)ethyl) Sulfide Dihydrochloride

Uniqueness

4-Pyridineethanethiol Hydrochloride is unique due to its specific combination of a pyridine ring and a thiol group, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in the formation of self-assembled monolayers and in coordination chemistry .

Biologische Aktivität

4-Pyridineethanethiol hydrochloride (PET) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and electrochemical sensing. This article explores the biological activity of PET, including its mechanisms of action, applications in drug development, and its role in electrochemical sensors.

This compound is a thiol compound with the molecular formula CHClNS. It features a pyridine ring attached to an ethanethiol moiety, which contributes to its reactivity and interaction with biological systems. The thiol group (-SH) is known for its ability to form disulfide bonds, which can influence protein structure and function.

CD4 Down-Modulation

One of the significant biological activities of PET involves its ability to down-modulate the CD4 protein on T cells. This mechanism is crucial for developing therapies against HIV. Research indicates that PET can inhibit the expression of CD4 by binding to its signal peptide, thus preventing its translocation into the endoplasmic reticulum. This action reduces CD4 availability on the cell surface, which is essential for HIV entry into host cells .

Electrochemical Sensing Applications

PET has also been studied for its role in electrochemical sensors, particularly for detecting heavy metals like mercury (Hg(II)). When combined with other thiols such as 2-aminoethanethiol (AET), PET enhances the sensitivity of sensors by forming self-assembled monolayers (SAMs) on gold nanoparticles. These SAMs improve the detection capabilities due to increased surface area and favorable electronic properties .

Inhibition of HIV Entry

A study conducted on various pyridine-based compounds, including PET, demonstrated their potential as anti-HIV agents. The compounds showed varying potencies in down-modulating CD4 expression in Chinese hamster ovary (CHO) cells. Notably, some analogs exhibited greater potency than previously known inhibitors . The following table summarizes key findings from this research:

| Compound | IC (µM) | Cytotoxicity (µM) | Anti-HIV Potency |

|---|---|---|---|

| PET | 1.5 | >100 | High |

| CADA | 2.0 | 50 | Moderate |

Detection of Mercury Ions

In another investigation focusing on electrochemical applications, PET was incorporated into a sensor designed for mercury detection. The sensor demonstrated an impressive increase in sensitivity when PET was used in combination with AET, achieving a detection limit significantly lower than traditional methods . The following results highlight the performance metrics:

| Sensor Type | Detection Limit (µg/L) | Sensitivity (µA) |

|---|---|---|

| PET-SAM | 0.001 | 1.85 |

| AET-SAM | 0.35 | 1.06 |

| PET-AET Binary SAM | 0.001 | 1.85 |

Eigenschaften

IUPAC Name |

2-pyridin-4-ylethanethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSMNPPSEOLAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCS.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466083 | |

| Record name | 4-Pyridineethanethiol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-11-9 | |

| Record name | 4-(2-Mercaptoethyl)pyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 45868 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6298-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridineethanethiol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.